molecular formula C25H25N3O5S2 B2916048 (E)-methyl 4-(3-((4-methoxyphenyl)((tosylmethyl)imino)methyl)thioureido)benzoate CAS No. 302936-81-8

(E)-methyl 4-(3-((4-methoxyphenyl)((tosylmethyl)imino)methyl)thioureido)benzoate

Cat. No. B2916048
CAS RN: 302936-81-8
M. Wt: 511.61
InChI Key: IEXFDZDJUGPATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-methyl 4-(3-((4-methoxyphenyl)((tosylmethyl)imino)methyl)thioureido)benzoate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MTMTB, and it has been synthesized using various methods, including the reaction of (tosylmethyl)imino) methyl-4-(3-aminophenyl)thiourea with 4-methoxybenzoyl chloride.

Scientific Research Applications

Mesomorphic and Liquid Crystalline Properties

  • Phase Transition and Computational Investigations : Schiff base derivatives related to the compound have been investigated for their mesomorphic properties. These compounds, including laterally di-substituted derivatives, have been studied using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM). The orientation and position of lateral groups significantly influence the molecular packing, geometrical, and thermal parameters of these molecules, although they were found to be non-mesomorphic (Alamro et al., 2021).

  • Liquid Crystalline Behaviors of Double Schiff Bases : Research on similar Schiff base derivatives revealed a broad range of nematic mesophase properties, with stability dependent on factors like the length of the terminal alkoxy chain and the effect of substituent groups. These findings are crucial in understanding the liquid crystalline behaviors of such compounds (Al-Obaidy et al., 2021).

Nonlinear Optical Applications

  • In Silico Screening for NLO Activities : Compounds like ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives, which are structurally similar to the compound , have shown promising nonlinear optical properties. These properties are significantly larger than those of the NLO prototypical molecule, para-nitroaniline, making them suitable candidates for NLO materials (Kiven et al., 2023).

  • Single-Crystal Investigation and DFT Study of NLO Properties : Unsymmetrical acyl thiourea derivatives, closely related to the compound , have been synthesized and analyzed for their potential in nonlinear optical applications. The study found significant static NLO polarizability, indicating the potential of these compounds in NLO materials (Ashfaq et al., 2021).

properties

IUPAC Name

methyl 4-[[(E)-C-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonylmethyl]carbonimidoyl]carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S2/c1-17-4-14-22(15-5-17)35(30,31)16-26-23(18-8-12-21(32-2)13-9-18)28-25(34)27-20-10-6-19(7-11-20)24(29)33-3/h4-15H,16H2,1-3H3,(H2,26,27,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXFDZDJUGPATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CN=C(C2=CC=C(C=C2)OC)NC(=S)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)C/N=C(\C2=CC=C(C=C2)OC)/NC(=S)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 4-(3-((4-methoxyphenyl)((tosylmethyl)imino)methyl)thioureido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.